molecular formula C18H16FN3O3S2 B3007617 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide CAS No. 922855-73-0

4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

Cat. No.: B3007617
CAS No.: 922855-73-0
M. Wt: 405.46
InChI Key: ZCBPDQJHBQTYRP-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a synthetic small molecule characterized by a thiazole core substituted with a pyridin-3-yl group at the 4-position and a butanamide chain at the 2-position. The butanamide moiety is further functionalized with a 4-fluorophenylsulfonyl group.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c19-14-5-7-15(8-6-14)27(24,25)10-2-4-17(23)22-18-21-16(12-26-18)13-3-1-9-20-11-13/h1,3,5-9,11-12H,2,4,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBPDQJHBQTYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and neuropharmacology. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN3O2SC_{19}H_{19}FN_{3}O_{2}S, with a molecular weight of approximately 372.44 g/mol. The presence of a fluorophenyl group and a thiazole moiety contributes to its pharmacological properties.

Research indicates that compounds with similar structural features often interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For instance, sulfonamide derivatives have been shown to inhibit certain enzymes like carbonic anhydrase and may also affect the apoptosis pathway by modulating Bcl-2 family proteins .

Anticancer Activity

Several studies have highlighted the anticancer potential of sulfonamide derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.5Cell cycle arrest
HeLa (Cervical Cancer)10.8Bcl-2 modulation

Neuropharmacological Effects

The compound has also been evaluated for its potential neuropharmacological effects. In animal models, it has shown promise as a dopamine transporter (DAT) inhibitor, which may help in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine . This suggests a possible application in treating addiction disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
  • Thiazole Moiety : This heterocyclic structure is crucial for biological activity, potentially enhancing interaction with target enzymes or receptors.
  • Butanamide Linkage : The amide bond contributes to the stability and bioavailability of the compound.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in significant cell death compared to control groups, with IC50 values indicating potent activity .
  • Animal Model for Addiction : In a rat model of cocaine addiction, administration of the compound resulted in reduced drug-seeking behavior, indicating its potential as a therapeutic agent for substance use disorders .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. Studies have shown that modifications to the thiazole ring can enhance its antibacterial activity, making it a candidate for developing new antibiotics .

Antitumor Activity

Thiazole derivatives are also recognized for their anticancer potential. The incorporation of the pyridine and sulfonamide groups in this compound has been linked to improved selectivity towards cancer cells. In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Compounds similar to 4-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide have been studied for their anti-inflammatory effects. Research involving related thiazole compounds has shown promising results in reducing inflammation markers in various models, indicating that this compound may also possess similar properties .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis conditions to create the thiazole backbone.
  • Introduction of Functional Groups : The addition of the fluorophenyl and sulfonamide groups through electrophilic aromatic substitution reactions.
  • Final Coupling Reactions : Employing amide bond formation techniques to achieve the final structure.

These synthetic pathways not only ensure high yields but also allow for structural modifications to optimize biological activity .

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial propertiesDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Assess anti-inflammatory effectsReduced paw edema in carrageenan-induced inflammation models, indicating potent anti-inflammatory activity.
Investigate anticancer potentialShowed selective cytotoxicity towards breast cancer cell lines, suggesting further investigation into its mechanism of action is warranted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolyl-Pyridinyl Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the thiazolyl-pyridinyl scaffold with the target compound but differ in substituents:

  • Substituent Variations :
    • The target compound features a butanamide chain with a 4-fluorophenylsulfonyl group , whereas analogs like 4d and 4h incorporate benzamide or isonicotinamide groups with morpholine or dimethylamine substitutions.
    • The 4-fluorophenylsulfonyl group in the target compound may enhance electron-withdrawing effects and metabolic stability compared to dichlorophenyl or unsubstituted benzamide groups in analogs .

Table 1: Key Structural Differences in Thiazolyl-Pyridinyl Analogs

Compound Core Structure Substituent at 2-Position Additional Functionalization
Target Compound Thiazole + pyridin-3-yl 4-((4-Fluorophenyl)sulfonyl)butanamide Fluorophenylsulfonyl group
4d Thiazole + pyridin-3-yl 3,4-Dichlorobenzamide Morpholinomethyl at thiazole 5-position
4h Thiazole + pyridin-3-yl Isonicotinamide Dimethylaminomethyl at thiazole 5-position
  • Physicochemical Properties :
    • Analogs like 4d–4i exhibit melting points ranging from 120–250°C and distinct spectral profiles (e.g., 1H NMR δ 7.8–8.5 ppm for aromatic protons), suggesting that the target compound’s longer butanamide chain and sulfonyl group may alter solubility and crystallinity .
Sulfonyl-Containing Triazoles ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] feature sulfonyl groups but replace the thiazole core with a triazole ring. Key distinctions include:

  • Heterocyclic Core :
    • The triazole-thione system in 7–9 introduces tautomeric behavior (thiol ↔ thione), absent in the thiazole-based target compound. This may influence redox activity and binding kinetics .
  • Spectral Signatures :
    • IR spectra of triazoles 7–9 lack C=O stretches (~1660–1680 cm⁻¹), whereas the target compound’s amide group would exhibit strong C=O absorption (~1650–1700 cm⁻¹). Conversely, both classes show sulfonyl S=O stretches near 1250 cm⁻¹ .

Table 2: Functional Group Comparison

Compound Class Key IR Absorptions (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound ~1650–1700 (amide C=O), ~1250 (S=O) N/A (data not provided)
Triazole-thiones [7–9] 1247–1255 (C=S), no C=O Aromatic protons: δ 7.5–8.3
Hydrazinecarbothioamides [4–6] 1663–1682 (C=O), 1243–1258 (C=S) NH stretches: δ 3150–3319
Sulfonamide vs. Sulfonyl Butanamide Linkages ()

Compounds like N-(2-thiazolyl)benzenesulfonamide () highlight the role of sulfonamide (-SO₂NH-) linkages, contrasting with the target’s sulfonyl-butaneamide (-SO₂-(CH₂)₃-CONH-) structure.

  • Pharmacokinetic Implications :
    • The butanamide chain may improve membrane permeability compared to direct sulfonamide-thiazole conjugates.
    • Sulfonamides are classically associated with antibacterial activity, whereas sulfonyl-amides (as in the target) are explored for kinase or protease inhibition .

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